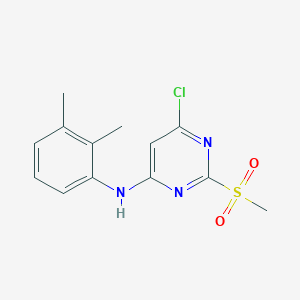

6-Chloro-N-(2,3-dimethylphenyl)-2-(methanesulfonyl)pyrimidin-4-amine

Description

Properties

CAS No. |

86627-00-1 |

|---|---|

Molecular Formula |

C13H14ClN3O2S |

Molecular Weight |

311.79 g/mol |

IUPAC Name |

6-chloro-N-(2,3-dimethylphenyl)-2-methylsulfonylpyrimidin-4-amine |

InChI |

InChI=1S/C13H14ClN3O2S/c1-8-5-4-6-10(9(8)2)15-12-7-11(14)16-13(17-12)20(3,18)19/h4-7H,1-3H3,(H,15,16,17) |

InChI Key |

KDPZGZPNWFHNMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)S(=O)(=O)C)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2,3-dimethylphenyl)-2-(methylsulfonyl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Chlorination: Introduction of the chlorine atom at the 6-position of the pyrimidine ring using reagents like thionyl chloride or phosphorus oxychloride.

Substitution with 2,3-Dimethylphenyl Group: This step involves the nucleophilic substitution reaction where the 2,3-dimethylphenylamine is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-N-(2,3-dimethylphenyl)-2-(methanesulfonyl)pyrimidin-4-amine has been studied for its potential as an antitumor agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The ability to modify the pyrimidine ring allows for the synthesis of analogs that may enhance therapeutic efficacy against specific cancer types.

Antimicrobial Activity

Studies have explored the antimicrobial properties of pyrimidine derivatives. The presence of the methanesulfonyl group in this compound enhances its interaction with microbial enzymes, potentially leading to effective antibacterial or antifungal agents. Experimental data suggest that derivatives can be optimized for improved potency against resistant strains.

Agrochemical Applications

The compound's structural features make it a candidate for development as a pesticide or herbicide. Research into similar compounds indicates potential efficacy in targeting specific plant pathogens or pests, thereby contributing to agricultural productivity and sustainability.

Case Studies

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2,3-dimethylphenyl)-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₄ClN₃O₂S | 6-Cl, 2-SO₂CH₃, 4-N-(2,3-dimethylphenyl) | 323.78 g/mol | Methanesulfonyl enhances polarity; 2,3-dimethylphenyl adds steric bulk. |

| 6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₁₄H₁₄ClN₅ | Pyrazolo[3,4-d]pyrimidine core; 3,4-dimethylphenyl | 287.75 g/mol | Heterocyclic core increases rigidity; substituents alter binding affinity. |

| 6-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine | C₁₁H₇ClF₃N₃ | 6-Cl, 4-N-(3-CF₃-phenyl) | 273.64 g/mol | Trifluoromethyl group improves metabolic stability and lipophilicity. |

| 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) | C₁₆H₁₄ClN₃ | Quinoxaline core; 2,3-dimethylphenyl | 283.76 g/mol | Larger aromatic system may enhance π-π stacking but reduce solubility. |

| (R)-6-Chloro-N-(3-methylbutan-2-yl)-2-(pyridin-2-yl)-5-(2,4,6-trifluorophenyl)pyrimidin-4-amine | C₂₀H₁₉ClF₃N₅ | 6-Cl, 2-pyridinyl, 5-trifluorophenyl | 445.85 g/mol | Fluorine atoms increase electronegativity; branched alkyl chain affects pharmacokinetics. |

Physicochemical Properties

- Steric Effects : The 2,3-dimethylphenyl group introduces steric hindrance, which may limit binding to flat active sites (e.g., enzyme pockets) compared to smaller substituents like 4-fluorophenyl ().

- Thermal Stability : Methanesulfonyl groups are thermally stable, whereas compounds with ester or amide linkages (e.g., ) may degrade under harsh conditions .

Biological Activity

Overview

6-Chloro-N-(2,3-dimethylphenyl)-2-(methanesulfonyl)pyrimidin-4-amine is a synthetic organic compound classified as a pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of antiviral and antibacterial properties.

- Molecular Formula : C13H14ClN3O2S

- Molecular Weight : 311.79 g/mol

- CAS Number : 86627-00-1

- IUPAC Name : 6-chloro-N-(2,3-dimethylphenyl)-2-methylsulfonylpyrimidin-4-amine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the chloro and methanesulfonyl groups enhances its binding affinity and modulates various biological pathways. The exact mechanism remains to be fully elucidated, but initial studies suggest potential inhibition of key enzymes involved in cellular processes.

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives exhibit promising antiviral activity. For instance, compounds similar to this compound have shown efficacy against viral pathogens by disrupting viral replication processes. A comparative analysis highlights that certain structural modifications can significantly enhance antiviral potency, as observed in derivatives tested against various viral strains .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated that it exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that the introduction of specific substituents can enhance antibacterial efficacy .

| Activity Type | Target Organism | Efficacy |

|---|---|---|

| Antiviral | Various Viral Strains | Moderate |

| Antibacterial | MRSA | Submicromolar |

Case Studies and Research Findings

- Antiviral Efficacy : A study investigated the antiviral potential of pyrimidine derivatives, revealing that specific substitutions at the C-2 and N-3 positions of the pyrimidine ring led to enhanced activity against viral targets .

- Antibacterial Testing : In a series of experiments focusing on antibacterial activity, this compound was found to have submicromolar activity against MRSA strains. The findings suggest that this compound could serve as a lead for developing new antibiotics .

- Cytotoxicity Assessments : Cytotoxicity tests conducted on primary mammalian cell lines indicated that while the compound exhibits significant antibacterial effects, it maintains a favorable safety profile with minimal cytotoxic effects .

Q & A

Q. 1.1. What synthetic methodologies are optimal for preparing 6-Chloro-N-(2,3-dimethylphenyl)-2-(methanesulfonyl)pyrimidin-4-amine?

Answer: The synthesis of pyrimidine derivatives like this compound typically involves sequential functionalization. Key steps include:

- Halogenation and sulfonylation : Chlorination at the 6-position of pyrimidine via nucleophilic aromatic substitution (SNAr) using POCl₃ or PCl₅. Methanesulfonyl groups are introduced via sulfonylation of pyrimidine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Buchwald-Hartwig amination : Coupling the 4-chloropyrimidine intermediate with 2,3-dimethylaniline using Pd catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) to install the aryl amine group .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. 1.2. How can analytical techniques resolve structural ambiguities in this compound?

Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm the sulfonyl and chloro substituents’ positions .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.1–8.3 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonyl resonance (δ 3.3 ppm for CH₃SO₂) .

- LC-MS : Confirm molecular weight (calc. 351.8 g/mol) via ESI-MS (m/z [M+H]⁺ = 352.1) .

Q. 1.3. What are the key structural features influencing its reactivity?

Answer:

- Electron-withdrawing groups : The 6-chloro and 2-methanesulfonyl groups activate the pyrimidine ring for nucleophilic substitution at C4 and C5 positions .

- Steric hindrance : The 2,3-dimethylphenyl group restricts rotation around the C–N bond, impacting intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. 2.1. How to design experiments to probe structure-activity relationships (SAR) for biological targets?

Answer:

- Variation of substituents : Synthesize analogs with substituents like fluoro (electron-withdrawing) or methoxy (electron-donating) at the 2,3-dimethylphenyl group to assess electronic effects on target binding .

- Biological assays : Test inhibition potency against enzymes (e.g., kinases, cholinesterase) using IC₅₀ measurements and correlate with Hammett σ values of substituents .

- Crystallographic docking : Resolve co-crystal structures with target proteins (e.g., SARS-CoV-2 Mpro) to identify binding motifs .

Q. 2.2. How to address contradictions in biological activity data across studies?

Answer:

- Reproducibility checks : Validate assay conditions (pH, temperature, solvent) to rule out artifacts. For example, DMSO concentration >1% may denature proteins .

- Meta-analysis : Compare datasets from enzyme assays (e.g., IC₅₀) vs. cell-based assays (e.g., EC₅₀) to distinguish direct target inhibition from off-target effects .

Q. 2.3. What computational methods predict this compound’s interactions with macromolecules?

Answer:

Q. 2.4. How to optimize synthetic routes for scalability in academic labs?

Answer:

Q. 2.5. How to resolve challenges in crystallizing this compound for structural studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.